molecular formula C11H14BrClFNO2 B13079094 Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride CAS No. 502842-69-5

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride

Cat. No.: B13079094
CAS No.: 502842-69-5
M. Wt: 326.59 g/mol
InChI Key: BCCGNNUBKLZROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride is a β-amino ester hydrochloride derivative characterized by a substituted phenyl ring (2-bromo-4-fluoro) attached to a propanoate backbone. This compound belongs to a class of chiral intermediates widely used in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic disorders .

Properties

CAS No.

502842-69-5

Molecular Formula

C11H14BrClFNO2

Molecular Weight

326.59 g/mol

IUPAC Name

ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12;/h3-5,10H,2,6,14H2,1H3;1H

InChI Key

BCCGNNUBKLZROM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via the following key steps:

Detailed Stepwise Preparation

Step 1: Preparation of Substituted Phenyl Intermediate
  • The aromatic ring bearing bromine and fluorine is typically prepared or sourced with the correct substitution pattern (2-bromo-4-fluoro).
  • In some analogous syntheses, bromination of a fluorophenyl precursor is performed under controlled conditions to achieve regioselectivity.
Step 2: Formation of Ethyl 3-(2-bromo-4-fluorophenyl)propanoate
  • A condensation reaction between the substituted aromatic aldehyde or ketone and ethyl acetoacetate or equivalent β-keto ester forms the β-keto ester intermediate.
  • Reaction conditions include the use of bases or acid catalysts under reflux.
Step 3: Conversion of Keto Group to Amino Group
  • The β-keto ester is subjected to reductive amination or direct reduction to convert the keto group to an amino group.
  • Suitable reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • To avoid catalyst poisoning by bromine, alternative reducing systems such as iron powder with acetic acid or hydrochloric acid have been employed successfully in related compounds, providing a safer and more efficient reduction pathway.
Step 4: Formation of Hydrochloride Salt
  • The free base amino ester is reacted with hydrochloric acid gas or aqueous HCl under low temperatures (-15 to 5 °C) to form the hydrochloride salt.
  • The reaction mixture is then warmed to room temperature and stirred to ensure complete salt formation.
  • The product is isolated by filtration or crystallization from suitable solvents such as ethanol or ethyl acetate.

Representative Example from Literature

Step Reagents & Conditions Description Yield/Notes
1 2-bromo-4-fluorobenzaldehyde or equivalent Starting aromatic intermediate Commercially available or synthesized by selective bromination
2 Ethyl acetoacetate, base catalyst, reflux Condensation to β-keto ester Controlled temperature to avoid side reactions
3 Iron powder, acetic acid, tetrahydrofuran/water mixture, 60-70 °C Reduction of keto to amino group Avoids Pd catalyst poisoning; efficient reduction
4 HCl gas, ethanol, -15 to 5 °C Formation of hydrochloride salt Ensures product stability and purity

Analytical and Purification Notes

  • The crude product after reduction is typically extracted with dichloromethane and washed sequentially with sodium bicarbonate and sodium chloride solutions to remove impurities.
  • Solvent removal and co-distillation with ethyl acetate help in obtaining a crude solid.
  • Recrystallization from ethyl acetate or ethanol yields the purified hydrochloride salt.
  • The salt form improves handling and storage stability.

Comparative Analysis of Reducing Agents and Reaction Media

Reducing Agent Advantages Disadvantages Notes
Lithium Aluminum Hydride (LiAlH4) Strong reducing agent, effective for keto to amine Highly reactive, moisture sensitive, hazardous Common in lab-scale synthesis
Catalytic Hydrogenation (Pd-C) Mild, clean reaction Catalyst poisoning by bromine; requires hydrogen gas Less preferred for halogenated substrates
Iron Powder + Acetic Acid/HCl Cost-effective, avoids catalyst poisoning Requires acidic conditions, longer reaction time Preferred for halogenated aromatic amines

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Aromatic substitution 2-bromo-4-fluoro pattern Commercially available or synthesized
Condensation Reflux with ethyl acetoacetate, base catalyst Controlled to prevent side reactions
Reduction Fe powder, acetic acid, 60-70 °C, 2-3 hours Avoids Pd catalyst poisoning
Salt formation HCl gas in ethanol, -15 to 5 °C, then room temp Ensures hydrochloride salt formation
Purification Extraction, washing, recrystallization Ethyl acetate or ethanol solvents

Research Findings and Industrial Relevance

  • The use of iron powder with acetic acid or hydrochloric acid as reducing agents has been demonstrated to overcome issues related to catalyst poisoning in halogenated aromatic amine synthesis, improving yield and reproducibility.
  • The hydrochloride salt form of this compound is favored for its enhanced stability and solubility, making it suitable for pharmaceutical research.
  • Industrial synthesis may employ continuous flow reactors for bromination and condensation steps to improve scalability and control.
  • The presence of bromine and fluorine atoms enhances the compound's bioactivity potential, making the synthetic route valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions.

  • Reagents :

    • Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF or DMSO).

    • Copper(I) cyanide (CuCN) for cyanide substitution under reflux conditions.

  • Conditions :

    • Elevated temperatures (80–120°C) for 4–12 hours.

  • Products :

    • Substituted phenyl derivatives (e.g., hydroxyl, cyano, or alkyl groups).

Table 1: Substitution Reaction Outcomes

ReagentProductMechanism
NaOHHydroxyl-substituted phenylSNAr (Nucleophilic Aromatic Substitution)
CuCNCyanophenyl derivativeMetal-catalyzed substitution

Oxidation Reactions

The amino group undergoes oxidation to form nitro or imine derivatives.

  • Reagents :

    • Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄).

    • Hydrogen peroxide (H₂O₂) with catalytic amounts of FeCl₃.

  • Conditions :

    • Room temperature (25°C) to reflux (80°C).

  • Products :

    • Nitro derivatives (e.g., 3-nitro-3-(2-bromo-4-fluorophenyl)propanoate).

Table 2: Oxidation Reaction Data

Oxidizing AgentTemperatureProduct
KMnO₄/H₂SO₄RefluxNitro derivative
H₂O₂/FeCl₃25°CImine intermediate

Reduction Reactions

The bromine atom on the phenyl ring can be reduced to a phenyl group.

  • Reagents :

    • Sodium borohydride (NaBH₄) in ethanol.

    • Lithium aluminum hydride (LiAlH₄) in ether.

  • Conditions :

    • Stirring at room temperature (25°C) for 6–12 hours.

  • Products :

    • Phenyl-substituted propanoate derivatives.

Table 3: Reduction Reaction Parameters

Reducing AgentSolventReaction Time
NaBH₄Ethanol6–8 hours
LiAlH₄THF12 hours

Acylation Reactions

The ester group participates in acylation reactions with nucleophiles.

  • Reagents :

    • Ammonia (NH₃) or primary amines (e.g., CH₃NH₂).

    • Coupling agents like COMU or HATU .

  • Conditions :

    • Room temperature (25°C) to 40°C.

  • Products :

    • Amides (e.g., 3-amino-3-(2-bromo-4-fluorophenyl)propanamide).

Table 4: Acylation Reaction Details

NucleophileCoupling AgentProduct
NH₃COMUAmide derivative
CH₃NH₂HATUN-Methyl amide

Biological Interaction Mechanisms

The compound’s amino group and halogenated phenyl ring enable interactions with biological targets:

  • Hydrogen Bonding : The amino group forms bonds with enzymes or receptors.

  • Halogen Bonding : The fluorine and bromine atoms enhance binding affinity via hydrophobic interactions.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest inhibition of bacterial strains via enzyme modulation.

  • Enzyme Inhibition : Effective in modulating cyclooxygenase (COX) activity, linked to anti-inflammatory effects.

ActivityMechanismSource
AntimicrobialEnzyme inhibition
Anti-inflammatoryCOX modulation

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Research indicates that derivatives of this compound can significantly reduce pain responses in animal models, suggesting its potential in pain management therapies.

Pharmacology

The compound's structural characteristics allow it to interact with various biological targets:

  • Mechanism of Action : The amino group can participate in nucleophilic substitutions, while the halogen atoms may enhance binding affinity to specific receptors involved in pain perception and inflammation pathways.
  • Bioavailability : The presence of bromine and fluorine atoms may improve the bioavailability of the compound, facilitating better interaction with cellular targets.

Synthetic Organic Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. It can be utilized in:

  • Synthesis of Derivatives : The compound can undergo various reactions, including acylation and substitution, leading to the formation of new compounds with potentially enhanced biological activities.
  • Analgesic Development Study :
    • A study investigated the analgesic properties of compounds structurally related to this compound. In vivo testing demonstrated significant pain relief in animal models, indicating its potential for human applications.
  • Neurotoxicity Assessment :
    • Research exploring the neurotoxic effects of brominated aromatic compounds included this compound. Results showed changes in enzyme activity levels, providing insights into its impact on neural functions.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula: C₁₁H₁₃BrClFNO₂ (inferred from analogs in ).
  • Molecular weight : ~308.60 g/mol (estimated based on bromine and fluorine contributions).
  • Synthesis : Prepared via lipase-catalyzed hydrolysis of racemic precursors, followed by hydrochlorination .

Comparison with Similar Compounds

The compound is structurally analogous to other ethyl 3-amino-3-(substituted phenyl)propanoate hydrochlorides, differing primarily in the substituents on the phenyl ring. Below is a detailed comparison based on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate HCl (Target) C₁₁H₁₃BrClFNO₂ ~308.60 Bromo-fluoro synergy for enhanced binding
Ethyl (±)-3-amino-3-(3,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 265.69 Dual fluorine substituents; used in CNS drug intermediates
Ethyl 3-amino-3-(4-bromophenyl)propanoate HCl C₁₁H₁₅BrClNO₂ 308.60 Bromine enhances lipophilicity; antiviral research
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl C₁₃H₂₀ClNO₂ 257.75 Ethyl group increases hydrophobicity; metabolic studies
Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 265.69 Chiral synthesis; antifungal applications
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate HCl C₁₄H₂₁ClNO₃ 301.77 Alkoxy group improves solubility; anti-inflammatory agents

Key Observations:

Substituent Effects: Halogens (Br/F): Bromine and fluorine in the target compound contribute to higher molecular weight and enhanced electrophilicity compared to non-halogenated analogs (e.g., ethylphenyl derivative: 257.75 g/mol). Bromine’s polarizability may improve π-π stacking in receptor binding . Alkoxy Groups: Compounds like the isopropoxy variant (C₁₄H₂₁ClNO₃) exhibit improved solubility in organic solvents due to the ether linkage .

Chirality :

  • Enantiopure analogs (e.g., (R)- or (S)-configurations) are critical for selective pharmacological activity. For example, (R)-2,4-difluorophenyl derivatives show enhanced antifungal potency .

Synthetic Utility :

  • Lipase-catalyzed hydrolysis (as in ) enables efficient resolution of racemic mixtures, making these compounds valuable for scalable asymmetric synthesis.

Stability and Reactivity :

  • Bromine’s steric bulk in the target compound may reduce hydrolysis rates compared to smaller substituents like fluorine.

Research Implications

  • Drug Design : The 2-bromo-4-fluoro substitution pattern offers a balance between electronic effects and steric hindrance, making the compound a candidate for kinase inhibitors or GPCR modulators.
  • Comparative Limitations : Unlike alkoxy-substituted analogs, the target compound’s lower solubility in polar solvents may necessitate formulation adjustments for bioavailability.

Biological Activity

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14BrClFNO2
  • Molecular Weight : 326.59 g/mol
  • CAS Number : 502842-69-5
  • IUPAC Name : Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate; hydrochloride

The compound features a propanoate backbone with an amino group and a substituted phenyl ring containing bromine and fluorine atoms. These halogen substituents are known to enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can participate in nucleophilic substitutions, while the bromine atom may act as a leaving group in various reactions. The compound's reactivity allows it to modulate enzyme activity, which is crucial for its therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.
  • Anticancer Potential : The presence of halogen atoms suggests possible anticancer properties, as many halogenated compounds have been shown to inhibit cancer cell proliferation .

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • In vitro Studies : A study demonstrated that halogenated phenyl derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of bromine and fluorine groups was correlated with increased activity against specific cancer types .
  • Mechanistic Insights : Molecular docking studies have indicated that the compound can effectively bind to active sites of target enzymes, potentially leading to inhibition or modulation of their activity. This was observed in compounds with similar structures that targeted inflammatory pathways .
  • Toxicity Assessment : Research has also focused on the toxicity profiles of related compounds. For instance, compounds exhibiting low potency against the hERG potassium channel were deemed less likely to cause cardiac toxicity, an important consideration in drug development .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryPotential effects on inflammatory pathways
AnalgesicPossible pain relief properties
AnticancerInhibition of cancer cell proliferation
ToxicityLow risk for cardiac toxicity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride?

  • Methodological Answer: Synthesis of this compound typically involves a Michael addition or condensation reaction between ethyl acrylate derivatives and substituted phenylamine precursors. Key parameters include:

  • pH control : Maintain a weakly acidic to neutral pH (6.0–7.0) to stabilize the amino group during coupling .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of halogenated aromatic intermediates .
  • Reaction time : Monitor progress via TLC or HPLC, as prolonged heating may lead to dehalogenation of the bromo group .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer:

  • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm the presence of the 2-bromo-4-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, coupling patterns for Br/F substituents) and the ethyl ester moiety (triplet at δ 1.2–1.4 ppm for CH3_3, quartet at δ 4.1–4.3 ppm for CH2_2) .
  • Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H]+^+ at m/z 348.0 (calc. for C11 _{11}H13 _{13}BrFNO2_2) and isotopic patterns for bromine .

Q. What purification methods are effective for isolating this hydrochloride salt?

  • Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free base and hydrochloride salt .
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to remove unreacted starting materials .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Retention time differences between (R)- and (S)-enantiomers can resolve stereochemical purity >99% .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values for enantiopure standards (e.g., [α]D_D = +12° for (R)-isomer in methanol) .

Q. What strategies are used to analyze degradation products under accelerated stability conditions?

  • Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Major degradants include hydrolyzed propanoic acid derivatives and dehalogenated byproducts .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

  • Methodological Answer:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Index reflections using SHELXT and refine with SHELXL-2018 .
  • Key parameters : Analyze hydrogen bonding between the hydrochloride counterion and the amino group (N–H···Cl distance ~2.1 Å) to confirm salt formation .

Q. What mechanistic insights exist for the reactivity of the bromo and fluoro substituents?

  • Methodological Answer:

  • Nucleophilic aromatic substitution (SNAr) : Investigate reactions with nucleophiles (e.g., amines) under basic conditions. Fluorine acts as a leaving group in the presence of strong bases (e.g., K2 _2CO3_3), while bromine remains inert unless activated by electron-withdrawing groups .
  • DFT calculations : Use Gaussian 16 to model transition states and predict regioselectivity in substitution reactions .

Q. How can interaction studies with biological targets (e.g., enzymes) be designed?

  • Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding affinity (KD _D) of the compound at varying concentrations (1–100 μM) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in the active site, focusing on halogen bonding between bromine/fluorine and protein residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.